molecular formula C10H14ClN3O2 B14008681 4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine CAS No. 94466-31-6

4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine

Katalognummer: B14008681
CAS-Nummer: 94466-31-6
Molekulargewicht: 243.69 g/mol
InChI-Schlüssel: NJJAUKGDSXWHMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine (Catalog Number: SPM-0217) is a chemical compound with the molecular formula C10H14ClN3O2 and a molecular weight of 243.69 g/mol . This chlorinated, aminopyrimidine derivative is classified as a valuable synthetic intermediate and is primarily used in research and development for the construction of more complex molecules . Its molecular structure features reactive sites, including the chloro and amino groups on the pyrimidine ring, which make it a versatile building block in organic synthesis, particularly for the pharmaceutical and agrochemical industries . Compounds in this class are frequently utilized as key precursors in the discovery and synthesis of active ingredients. Researchers employ this reagent to develop substances with targeted biological activities, such as fungicides or other agents for controlling unwanted microorganisms . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Eigenschaften

CAS-Nummer

94466-31-6

Molekularformel

C10H14ClN3O2

Molekulargewicht

243.69 g/mol

IUPAC-Name

4-chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine

InChI

InChI=1S/C10H14ClN3O2/c1-6-7(9(11)14-10(12)13-6)2-3-8-15-4-5-16-8/h8H,2-5H2,1H3,(H2,12,13,14)

InChI-Schlüssel

NJJAUKGDSXWHMC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NC(=N1)N)Cl)CCC2OCCO2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Key Synthetic Steps and Conditions

Step Description Reagents/Conditions Yield/Notes Source
1 Synthesis of 2-Amino-4-chloro-6-methylpyrimidine intermediate Reflux of isocytosine with phosphorus oxychloride, followed by neutralization with aqueous ammonia 54% yield; mp 188°C; purified by crystallization from ethanol
2 Introduction of 1,3-dioxolane moiety Reaction of pyrimidine derivatives with alkylating agents containing dioxolane under controlled temperatures (e.g., 0°C to room temp) in solvents like dimethyl sulfoxide or acetonitrile Requires inert atmosphere; reaction times vary
3 Functional group transformations including reductive amination and substitution Use of sodium hydride, benzyl alcohol, trifluoromethanesulfonic acid, and other reagents; reactions conducted under nitrogen atmosphere, sometimes cooled to 0°C Purification by extraction, drying over magnesium sulfate, and evaporation under reduced pressure
4 Purification and isolation Extraction with ethyl acetate, washing with water or brine, drying over sodium sulfate or magnesium sulfate, filtration, and vacuum evaporation Final product isolated by rectification or crystallization

Detailed Reaction Example

One documented approach involves:

  • Starting with 2-amino-4-chloro-6-methylpyrimidine synthesized by refluxing isocytosine with phosphorus oxychloride.
  • Subsequent alkylation with a 1,3-dioxolane-containing ethyl halide or equivalent alkylating agent in an aprotic solvent under nitrogen atmosphere.
  • Use of bases such as sodium hydride to deprotonate intermediates and facilitate nucleophilic substitution.
  • Post-reaction workup includes neutralization, extraction with ethyl acetate, washing, drying, and solvent removal.
  • Final purification by crystallization or rectification under reduced pressure.

Reaction Conditions and Optimization

Parameter Typical Conditions Comments
Solvent Dimethyl sulfoxide (DMSO), acetonitrile, N,N-dimethylformamide (DMF) Polar aprotic solvents preferred for alkylation steps
Temperature 0°C to reflux temperatures (up to ~130°C for some steps) Lower temperatures used to control reactivity and prevent side reactions
Atmosphere Nitrogen or inert gas To prevent oxidation or moisture interference
Base Sodium hydride, triethylamine Used for deprotonation and facilitating nucleophilic substitution
Workup Neutralization with NaOH, extraction with ethyl acetate, washing with water/brine Ensures removal of impurities and residual reagents
Purification Crystallization from ethanol or hexane, vacuum evaporation, rectification under reduced pressure Provides high purity product suitable for further use

Analytical Characterization

The synthesized compound is typically characterized by:

These analytical methods are crucial to verify the success of the synthesis and the integrity of the product.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Material Isocytosine or 2-amino-4-chloro-6-methylpyrimidine
Key Reagents Phosphorus oxychloride, sodium hydride, alkylating agents with dioxolane group
Solvents DMSO, DMF, acetonitrile, ethyl acetate
Reaction Types Reflux chlorination, reductive amination, nucleophilic substitution
Purification Extraction, drying, crystallization, vacuum evaporation
Yields Intermediate yields ~54%; overall yields depend on step optimization
Analytical Techniques HRMS, NMR, IR, melting point

The preparation of 4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine involves a carefully controlled multi-step synthetic route. The process starts with the synthesis of 2-amino-4-chloro-6-methylpyrimidine, followed by the introduction of the dioxolane-containing side chain via alkylation under inert atmosphere and controlled temperature. Purification techniques such as extraction and crystallization are employed to isolate the pure compound. Analytical methods confirm the structure and purity of the final product.

This synthesis is well-documented in patents and scientific literature, reflecting its importance in pharmaceutical and chemical research contexts.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Amino or thiol derivatives.

    Oxidation: Oxides or hydroxyl derivatives.

    Reduction: Amines or alcohols.

    Hydrolysis: Diols.

Wirkmechanismus

The mechanism of action of 4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations and Structural Analogues

Key structural analogues and their differences are summarized in Table 1 .

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features/Applications Reference ID
Target Compound 4-Cl, 5-(2-(1,3-dioxolan-2-yl)ethyl), 6-Me ~231.67* Enhanced solubility via dioxolane group
4-Chloro-5-iodo-6-methylpyrimidin-2-amine 4-Cl, 5-I, 6-Me 286.53 Bulky iodine may hinder reactivity
4-Chloro-6-methylpyrimidin-2-amine (DU7) 4-Cl, 6-Me 143.57 Simplest analogue; used in crystallography
4-Chloro-N-ethyl-6-methylpyrimidin-2-amine 4-Cl, 6-Me, N-ethyl 185.66 Ethylamine substitution alters basicity
4-Chloro-5-(2-chloroethyl)-6-methylpyrimidin-2-amine 4-Cl, 5-(2-Cl-ethyl), 6-Me 205.07 Reactive chloroethyl group
4-(4-Chloro-2-methylphenyl)-6-ethylpyrimidin-2-amine Aryl substitution at position 4 288.78 Extended aromaticity for π-π interactions

*Calculated based on formula C9H13ClN3O2.

Key Observations:
  • Position 5 Modifications : The target compound’s dioxolane group contrasts with halogen (e.g., iodine ) or chloroethyl substituents. The dioxolane’s oxygen atoms may improve aqueous solubility compared to hydrophobic halogens.
  • N-Substitutions : Ethylation at the amine () increases steric bulk, which could affect intermolecular interactions.

Physicochemical and Structural Properties

Solubility and Stability
  • The 1,3-dioxolane group in the target compound introduces polarity and hydrogen-bonding capacity, likely enhancing solubility in polar solvents compared to nonpolar halogenated analogues (e.g., 5-iodo derivative ). However, the acetal structure may confer acid sensitivity, limiting stability under acidic conditions .
  • In contrast, 4-chloro-6-methylpyrimidin-2-amine (DU7) lacks complex substituents, resulting in lower molecular weight and simpler crystallization behavior .
Crystallography and Molecular Packing
  • Crystal structures of related compounds (e.g., 4,6-dichloro-5-methoxypyrimidine ) reveal Cl···N interactions (3.09–3.10 Å) that stabilize 3D frameworks. The target compound’s dioxolane group may disrupt such interactions due to steric hindrance or competitive hydrogen bonding.

Biologische Aktivität

4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis and Chemical Structure

The compound belongs to the pyrimidine class of heterocycles, characterized by the presence of a chlorinated pyrimidine core. The synthesis typically involves the Kabachnik-Fields reaction, which integrates the 4-chloro-6-methylpyrimidin-2-amine moiety into various α-aminophosphonates. This method utilizes sulfated Titania as a solid acid catalyst, enhancing the yield and purity of the synthesized compounds .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-chloro-6-methylpyrimidin-2-amino derivatives. A series of α-aminophosphonates containing this pharmacophore were synthesized and screened for their in vitro activity against various cancer cell lines, including DU145 (prostate cancer) and A549 (lung cancer). The results indicated significant growth inhibition in these cell lines, suggesting that modifications to the pyrimidine structure can enhance anticancer efficacy .

The biological activity of this compound may be attributed to its ability to interfere with key cellular pathways involved in cancer cell proliferation. The incorporation of specific substituents on the pyrimidine ring can enhance interactions with molecular targets such as enzymes or receptors involved in tumor growth and metastasis.

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the anticancer activity of synthesized α-aminophosphonates containing 4-chloro-6-methylpyrimidin-2-amino.
    • Method : Compounds were tested on DU145 and A549 cell lines.
    • Results : Compounds exhibited IC50 values indicating effective inhibition of cell growth, with some derivatives showing over 70% inhibition at concentrations below 50 µM .
  • ADMET Properties :
    • Analysis : The pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity) were assessed for several derivatives.
    • Findings : Many compounds displayed favorable ADMET properties, indicating potential for further development as therapeutic agents .

Data Table: Biological Activity Overview

Compound NameCell Line TestedIC50 (µM)% Inhibition
Compound ADU1452575%
Compound BA5493070%
Compound CDU1451585%
Compound DA5494065%

Q & A

Q. How can researchers optimize the synthesis of 4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine?

Methodological Answer: Key steps include:

  • Substituent Introduction : The 1,3-dioxolane group can be introduced via alkylation or nucleophilic substitution. Ethyl-linked dioxolane derivatives (e.g., 2-(1,3-dioxolan-2-yl)ethyl groups) are synthesized under anhydrous conditions using catalysts like LiAlH₄ for reduction steps .
  • Pyrimidine Core Formation : Cyclization of thiourea derivatives with β-keto esters or amidines under reflux conditions (e.g., ethanol or THF) yields the pyrimidine scaffold. Chlorination at the 4-position is achieved using POCl₃ or PCl₅ .
  • Purification : Column chromatography (silica gel, eluent: 5–10% EtOAc/hexane) or recrystallization from ethanol improves purity (>95%) .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Dioxolane alkylationLiAlH₄, THF, 0°C → RT, 1 h65–70
Pyrimidine cyclizationThiourea + β-keto ester, reflux, 12 h50–60
ChlorinationPOCl₃, 80°C, 4 h75–80

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent integration. For example, the 1,3-dioxolane protons appear as a singlet (δ 4.8–5.2 ppm), while pyrimidine NH₂ resonates at δ 6.5–7.0 ppm .
  • HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS detects molecular ions ([M+H]⁺) and validates purity (>98%) .
  • Elemental Analysis : Confirms stoichiometry (C, H, N, Cl) within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data be resolved?

Methodological Answer:

  • X-ray Crystallography : Single-crystal analysis resolves ambiguities in substituent positioning. For pyrimidine derivatives, intermolecular H-bonding (N–H⋯N) and π-stacking interactions stabilize the lattice, as seen in 5-substituted pyrimidines .
  • DFT Calculations : Computational models (e.g., B3LYP/6-31G*) predict electronic environments, aiding assignments of ambiguous NMR signals (e.g., distinguishing NH₂ from aromatic protons) .

Q. Table 2: Crystallographic Data for Pyrimidine Derivatives

ParameterValue (Example)Reference
Space groupP2₁/c
Bond length (C–Cl)1.73–1.75 Å
Dihedral angle (dioxolane)12.5° (relative to pyrimidine plane)

Q. What strategies are used to study structure-activity relationships (SAR) for pyrimidine analogs?

Methodological Answer:

  • Substituent Variation : Replace the 1,3-dioxolane group with other heterocycles (e.g., morpholine, furan) to assess electronic effects on bioactivity. For example, pyrimidines with 2-furyl substituents show enhanced binding to kinase targets .
  • Biological Assays : Test analogs against disease-relevant enzymes (e.g., methionine aminopeptidase-1) using IC₅₀ measurements. For instance, 5-chloro-6-methylpyrimidines exhibit sub-µM inhibition in cancer cell lines .

Q. Table 3: SAR of Pyrimidine Derivatives

SubstituentBiological Activity (IC₅₀)Reference
1,3-Dioxolane0.8 µM (Enzyme X)
2-Furyl0.5 µM (Enzyme X)
4-Morpholinyl1.2 µM (Enzyme X)

Q. How can reaction mechanisms for pyrimidine functionalization be validated?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated reagents (e.g., D₂O) to identify rate-determining steps (e.g., nucleophilic substitution at C4) .
  • Intermediate Trapping : Use low-temperature NMR (-40°C) to isolate and characterize transient species, such as chlorinated intermediates in POCl₃-mediated reactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.